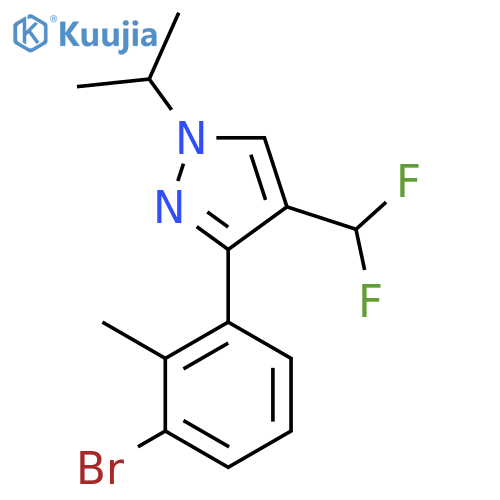

Cas no 2138248-48-1 (3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole)

2138248-48-1 structure

商品名:3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole

3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 2138248-48-1

- 3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole

- EN300-841011

-

- インチ: 1S/C14H15BrF2N2/c1-8(2)19-7-11(14(16)17)13(18-19)10-5-4-6-12(15)9(10)3/h4-8,14H,1-3H3

- InChIKey: GLVOXSDRXVRGEB-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1C)C1C(C(F)F)=CN(C(C)C)N=1

計算された属性

- せいみつぶんしりょう: 328.03867g/mol

- どういたいしつりょう: 328.03867g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 17.8Ų

3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-841011-0.25g |

3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole |

2138248-48-1 | 95% | 0.25g |

$1249.0 | 2024-05-21 | |

| Enamine | EN300-841011-0.5g |

3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole |

2138248-48-1 | 95% | 0.5g |

$1302.0 | 2024-05-21 | |

| Enamine | EN300-841011-1.0g |

3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole |

2138248-48-1 | 95% | 1.0g |

$1357.0 | 2024-05-21 | |

| Enamine | EN300-841011-1g |

3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole |

2138248-48-1 | 1g |

$1357.0 | 2023-09-02 | ||

| Enamine | EN300-841011-0.05g |

3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole |

2138248-48-1 | 95% | 0.05g |

$1140.0 | 2024-05-21 | |

| Enamine | EN300-841011-0.1g |

3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole |

2138248-48-1 | 95% | 0.1g |

$1195.0 | 2024-05-21 | |

| Enamine | EN300-841011-10g |

3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole |

2138248-48-1 | 10g |

$5837.0 | 2023-09-02 | ||

| Enamine | EN300-841011-5g |

3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole |

2138248-48-1 | 5g |

$3935.0 | 2023-09-02 | ||

| Enamine | EN300-841011-5.0g |

3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole |

2138248-48-1 | 95% | 5.0g |

$3935.0 | 2024-05-21 | |

| Enamine | EN300-841011-10.0g |

3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole |

2138248-48-1 | 95% | 10.0g |

$5837.0 | 2024-05-21 |

3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

2. Water

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

2138248-48-1 (3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole) 関連製品

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量